Lipophilicity (LogP) Precisely Tuned for Predicted Membrane Permeability vs. Shorter N-Alkyl Analogs
The experimental LogP of the n-butyl compound is 0.90, representing a +0.97 log-unit increase over the N-ethyl analog (LogP -0.07) and a +0.60 log-unit increase over the N-propyl analog (LogP 0.30) . In drug-discovery contexts, LogP values in the 0.5–1.5 range are frequently associated with balanced passive permeability and aqueous solubility; the N-ethyl homolog's negative LogP may limit membrane transit, while the n-butyl derivative sits nearer the center of this favorable window .
| Evidence Dimension | Lipophilicity (experimental LogP) |
|---|---|
| Target Compound Data | LogP = 0.90 |
| Comparator Or Baseline | N-ethyl analog: LogP = -0.07; N-propyl analog: LogP = 0.30 |
| Quantified Difference | ΔLogP = +0.97 (vs. ethyl); ΔLogP = +0.60 (vs. propyl) |
| Conditions | Vendor-reported LogP values from Fluorochem (ethyl, butyl) and ChemScene (propyl); measurement method not disclosed |
Why This Matters
A LogP difference of nearly one unit can shift predicted Caco-2 permeability and thermodynamic solubility by several-fold, making the n-butyl compound the preferred choice when moderate lipophilicity is required for cell-based or in vivo assays.
